1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Overview
Description
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, also known by its chemical formula C6H3ClF2O , is a colorless to light yellow liquid. It exhibits the following properties:
- Melting Point : -26°C
- Boiling Point : 127°C (literature value)
- Density : 1.353 g/mL at 25°C (literature value)
- Refractive Index (n20/D) : 1.475 (literature value)
- Flash Point : 91°F
- Specific Gravity : 1.353
- Appearance : Clear liquid
Synthesis Analysis
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be synthesized from chlorobenzene . The exact synthetic pathway involves specific reagents and conditions, which would require further investigation into relevant literature.
Molecular Structure Analysis
The molecular formula of this compound indicates its composition: C6H3ClF2O . The structure consists of a benzene ring with various substituents. The chlorine, fluorine, and methoxy groups are strategically positioned around the benzene ring.
!Molecular Structure
Chemical Reactions Analysis
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can participate in various chemical reactions. These reactions may involve substitution, addition, or other transformations. Detailed studies on its reactivity and reaction pathways are essential for a comprehensive understanding.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Stability : Assess its stability under various conditions (e.g., temperature, light, pH).
- Vapor Pressure : Determine its volatility.
- Acidity/Basicity : Investigate its behavior in acidic or basic environments.
Safety And Hazards
- Flammability : Classified as flammable (Hazard Code: H226).
- Irritation : May cause skin and eye irritation (Hazard Statements: H315, H319).
- Inhalation : Inhalation exposure may cause respiratory irritation (Hazard Statement: H335).
- Storage : Store sealed in a dry place at room temperature.
- Transport : Classified as UN 1993, Packing Group III (flammable liquid).
Future Directions
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene has potential applications in pharmaceuticals, agrochemicals, or materials science. Future research should explore its synthesis optimization, biological activity, and environmental impact.
Please note that this analysis is based on available literature, and further studies may provide additional insights. For a more detailed review, consult relevant scientific papers and databases123.
properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUTBAKAUREBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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